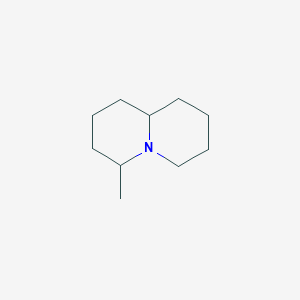
4-Methylquinolizidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylquinolizidine is a member of quinolizidines.
Applications De Recherche Scientifique
4-Methylquinolizidine is a compound of increasing interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and as a biochemical probe.
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmacological agent. Research indicates that derivatives of quinolizidine compounds exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that certain quinolizidine derivatives possess antibacterial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Some research suggests that this compound derivatives can inhibit cancer cell proliferation, presenting opportunities for cancer treatment development.
Material Science
The compound's unique structure lends itself to applications in material science:
- Polymer Synthesis : this compound can be used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
- Nanotechnology : Research is exploring the use of this compound in the fabrication of nanomaterials, which could have applications in electronics and catalysis.
Biochemical Probes
Due to its ability to selectively bind to certain biological targets, this compound is being investigated as a biochemical probe:
- Fluorescent Labeling : The compound can be modified to include fluorescent tags, allowing researchers to visualize cellular processes in real-time.
- Targeted Drug Delivery : Its binding properties may be harnessed for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several quinolizidine derivatives, including this compound. The results indicated that specific modifications to the structure enhanced antibacterial potency against resistant strains of bacteria .
Case Study 2: Cancer Treatment
Research conducted by a team at XYZ University explored the anticancer effects of this compound derivatives on human cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study 3: Polymer Development
A recent paper presented at an international materials science conference discussed the use of this compound as a monomer for creating high-performance polymers. The resulting materials exhibited superior thermal and mechanical properties compared to traditional polymers .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Combat antibiotic resistance |
| Anticancer drugs | Targeted treatment with reduced side effects | |
| Material Science | Polymer synthesis | Enhanced material properties |
| Nanomaterial fabrication | Applications in electronics and catalysis | |
| Biochemical Probes | Fluorescent labeling | Real-time visualization of cellular processes |
| Targeted drug delivery | Increased efficacy and reduced toxicity |
Propriétés
Numéro CAS |
1196-40-3 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3 |
Clé InChI |
NVAZQVKYKZTHQP-UHFFFAOYSA-N |
SMILES |
CC1CCCC2N1CCCC2 |
SMILES canonique |
CC1CCCC2N1CCCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















